molecular formula C21H19F2N3O3 B2746874 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide CAS No. 921578-70-3

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2746874
M. Wt: 399.398
InChI Key: AWNGZSHWRUXJTQ-UHFFFAOYSA-N
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Description



  • The compound is an organic molecule with the following properties:

    • Molecular formula : C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>F<sub>2</sub>

    • Molecular weight : 427.52 g/mol

    • IUPAC name : N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

    • CAS number : 921880-87-7

    • Structure :







  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The compound contains a thiophene ring, an amide group, and an ethyl chain.

    • The presence of the ethyl group suggests that it may be a prodrug or a precursor for further modifications.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions typical of amides, such as hydrolysis, amidation, and nucleophilic substitution.

    • Further studies are needed to explore its reactivity in detail.





  • Physical And Chemical Properties Analysis



    • Melting point : Not specified

    • Solubility : Likely to be soluble in organic solvents due to the presence of the ethyl group and aromatic rings.

    • Stability : Stable under normal conditions.




  • Scientific Research Applications

    Synthesis and Medicinal Chemistry Applications

    Researchers have focused on the synthesis and evaluation of derivatives related to the pyridazinone and benzamide frameworks for their potential medicinal applications. For instance, derivatives incorporating the thiazole ring have been synthesized and screened for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, compounds with a pyridazinone structure have been synthesized, revealing insights into their crystal structure and spectroscopic studies, hinting at their chemical stability and potential for further modification for medicinal applications (Kalai et al., 2021).

    Antimicrobial Screening

    The antimicrobial properties of compounds synthesized from similar chemical scaffolds have been a significant area of research. For example, the antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring demonstrated potential therapeutic interventions against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This suggests that derivatives of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide could also be explored for their antimicrobial potential, given the structural similarities.

    Antioxidant Activity

    Research into the antioxidant properties of related compounds has shown that certain benzamide derivatives exhibit promising antioxidative potentials. These studies provide a foundation for further exploration into the antioxidant capacities of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide derivatives, which could be valuable in pharmaceutical applications aimed at mitigating oxidative stress-related diseases (Perin et al., 2018).

    Safety And Hazards



    • Safety data for this specific compound is not readily accessible. However, as with any chemical, proper handling, storage, and disposal precautions should be followed.




  • Future Directions



    • Investigate its biological activity, potential therapeutic applications, and pharmacokinetics.

    • Explore modifications to enhance its efficacy or reduce toxicity.




    properties

    IUPAC Name

    N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19F2N3O3/c1-2-29-15-8-6-14(7-9-15)18-10-11-19(27)26(25-18)13-12-24-21(28)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AWNGZSHWRUXJTQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19F2N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    399.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

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